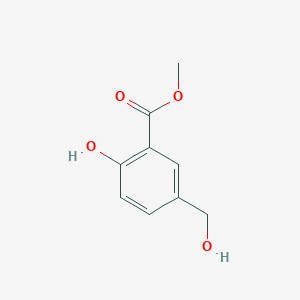

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

Overview

Description

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O4. It is a derivative of benzoic acid, featuring both hydroxyl and ester functional groups. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-hydroxy-5-(hydroxymethyl)benzoate can be synthesized through the esterification of 2-hydroxy-5-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group, forming 2-hydroxy-5-carboxybenzoic acid.

Reduction: The compound can be reduced to form methyl 2-hydroxy-5-(hydroxymethyl)benzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: 2-hydroxy-5-carboxybenzoic acid.

Reduction: Methyl 2-hydroxy-5-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products, including fragrances and flavoring agents.

Mechanism of Action

The mechanism by which methyl 2-hydroxy-5-(hydroxymethyl)benzoate exerts its effects involves interactions with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Methyl 2-hydroxybenzoate: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.

Methyl 5-hydroxy-2-methylbenzoate: Features a methyl group instead of a hydroxymethyl group, altering its biological activity.

Methyl 2-hydroxy-5-methoxybenzoate: Contains a methoxy group, which affects its solubility and reactivity.

Uniqueness: Methyl 2-hydroxy-5-(hydroxymethyl)benzoate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Biological Activity

Methyl 2-hydroxy-5-(hydroxymethyl)benzoate, also known as a benzoate ester, has garnered attention for its diverse biological activities. This compound, characterized by its unique hydroxyl and hydroxymethyl functional groups, exhibits potential applications in various fields, particularly in pharmaceuticals and cosmetics. This article explores the biological activity of this compound, highlighting its antimicrobial, antioxidant, and enzyme-inhibitory properties.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₀O₄

- Molecular Weight : 182.18 g/mol

- Functional Groups : Hydroxyl (-OH), Hydroxymethyl (-CH₂OH)

The presence of both hydroxyl and hydroxymethyl groups in this compound contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Bacillus subtilis | Moderate |

Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound can scavenge free radicals and reduce lipid peroxidation, thereby protecting cells from oxidative damage.

- DPPH Radical Scavenging Activity : The compound showed a significant ability to scavenge DPPH radicals in vitro, suggesting potential applications in formulations aimed at reducing oxidative stress.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of mushroom tyrosinase. This enzyme is critical in melanin biosynthesis, making the compound a candidate for skin-whitening agents in cosmetic formulations.

- IC₅₀ Value : Studies have reported an IC₅₀ value indicating effective inhibition of tyrosinase activity at micromolar concentrations, suggesting its potential use in treating pigmentation disorders.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong inhibitory effect with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, highlighting its protective effects against oxidative damage.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared with similar compounds to understand its unique properties better:

| Compound Name | Chemical Formula | Biological Activity |

|---|---|---|

| Methyl Salicylate | C₈H₈O₃ | Analgesic properties |

| Methyl 2-hydroxybenzoate | C₈H₈O₃ | Antimicrobial and preservative |

| Methyl 5-hydroxy-2-methoxybenzoate | C₉H₁₀O₄ | Antioxidant activity |

Properties

IUPAC Name |

methyl 2-hydroxy-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,10-11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQENCUBOZXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.